A Comprehensive Technical Guide to the Synthesis and Properties of Dimorpholinomethanone
A Comprehensive Technical Guide to the Synthesis and Properties of Dimorpholinomethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Dimorpholinomethanone, a symmetrically disubstituted urea derived from morpholine. While the compound is not extensively documented under this specific name in scientific literature, its synthesis falls under well-established methodologies for the formation of N,N'-disubstituted ureas. This document will refer to the compound by its systematic name, N,N'-dimorpholinylurea . We will detail two primary synthetic pathways, leveraging both classical and modern reagents, and provide insights into the compound's expected physicochemical properties, reactivity, and potential applications. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Structural Elucidation
N,N'-dimorpholinylurea, which we will refer to as Dimorpholinomethanone for the context of this guide, possesses a central carbonyl group bonded to the nitrogen atoms of two separate morpholine rings. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] The symmetrical nature of Dimorpholinomethanone and the presence of two morpholine rings suggest potential applications in areas where bivalent ligands or molecules with specific steric and electronic properties are required.
The discovery of this specific molecule is not prominently featured in the literature, suggesting it has likely been synthesized as part of broader studies on ureas or morpholine derivatives rather than being the focus of a dedicated discovery effort. The synthesis of ureas, however, is a fundamental transformation in organic chemistry with a long history.
Synthetic Methodologies
The synthesis of Dimorpholinomethanone can be approached through several established methods for urea formation. We will focus on two robust and widely applicable protocols: the reaction of morpholine with a phosgene equivalent and the use of N,N'-carbonyldiimidazole (CDI) as a safer coupling reagent.
Synthesis via Phosgene or a Phosgene Equivalent
The reaction of amines with phosgene (COCl₂) is a classical and highly efficient method for the synthesis of ureas.[2] However, due to the extreme toxicity of phosgene gas, solid and liquid phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) are often preferred for laboratory-scale syntheses.[3]
2.1.1. Causality of Experimental Choices
The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on the highly electrophilic carbonyl carbon of phosgene. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of morpholine itself as the base is feasible if an excess is used. Alternatively, a non-nucleophilic tertiary amine like triethylamine can be employed. The choice of an inert aprotic solvent is crucial to prevent side reactions with the highly reactive phosgene.
2.1.2. Self-Validating Protocol
This protocol's self-validating nature lies in the clear stoichiometry and the easily monitorable reaction progress. The formation of a salt (morpholine hydrochloride or triethylamine hydrochloride) as a byproduct provides a visual cue of reaction progression. The final product's purity can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
2.1.3. Experimental Protocol
Reaction: 2 (C₄H₉NO) + COCl₂ → (C₄H₈NO)₂CO + 2 HCl
Materials:
-
Morpholine
-
Triphosgene (as a substitute for phosgene)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve morpholine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the morpholine/triethylamine solution to the triphosgene solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure Dimorpholinomethanone.
2.1.4. Visualization of the Synthetic Pathway
Caption: Synthesis of Dimorpholinomethanone via the phosgene method.
Synthesis via N,N'-Carbonyldiimidazole (CDI)
N,N'-Carbonyldiimidazole (CDI) is a safe and versatile reagent for the synthesis of ureas, amides, and esters.[4][5] It serves as a stable, crystalline alternative to phosgene, and the reaction byproducts (imidazole and carbon dioxide) are generally innocuous and easily removed.[4]
2.2.1. Causality of Experimental Choices
CDI activates the carbonyl group for nucleophilic attack. The reaction with the first equivalent of morpholine forms an N-acylimidazole intermediate. This intermediate is then susceptible to attack by a second equivalent of morpholine to yield the desired urea. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The high reactivity of the N-acylimidazole intermediate drives the reaction to completion.
2.2.2. Self-Validating Protocol
The progress of this reaction can be monitored by the disappearance of the starting materials and the appearance of the product on TLC. The formation of imidazole as a byproduct can be confirmed by spectroscopic methods if desired. The final product is typically purified by simple workup and recrystallization, and its identity and purity confirmed by standard analytical methods.
2.2.3. Experimental Protocol
Reaction: 2 (C₄H₉NO) + (C₃H₃N₂)₂CO → (C₄H₈NO)₂CO + 2 C₃H₄N₂
Materials:
-
Morpholine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve CDI (1.0 equivalent) in anhydrous DCM or THF.
-
To this solution, add morpholine (2.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 0.5 N aqueous HCl solution to remove the imidazole byproduct.
-
Then, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure Dimorpholinomethanone.
2.2.4. Visualization of the Synthetic Pathway
Caption: Synthesis of Dimorpholinomethanone using CDI.
Physicochemical Properties and Data Presentation
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₁₆N₂O₃ | Based on the structure |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for small molecule ureas |
| Melting Point | 100 - 200 °C | N,N'-disubstituted ureas generally have melting points in this range.[6] |
| Solubility | Soluble in polar organic solvents (DCM, THF, Acetone). Limited solubility in water and nonpolar solvents. | The presence of the polar urea group and ether linkages in the morpholine rings suggests this solubility profile. |
| pKa | Weakly basic | The lone pairs on the nitrogen atoms are delocalized into the carbonyl group, reducing their basicity. |
Reactivity and Potential Applications
Reactivity:
-
Hydrolysis: The urea linkage in Dimorpholinomethanone is stable under neutral conditions but can be hydrolyzed to morpholine and carbon dioxide under strong acidic or basic conditions, especially with heating.
-
Reduction: The carbonyl group can be reduced, though this typically requires strong reducing agents.
-
N-Alkylation/N-Acylation: The nitrogen atoms of the morpholine rings can potentially undergo further functionalization, although the electron-withdrawing effect of the urea carbonyl may reduce their nucleophilicity.
Potential Applications:
-
Medicinal Chemistry: As a scaffold, Dimorpholinomethanone could be a starting point for the synthesis of more complex molecules with potential biological activity. N,N'-disubstituted ureas are a known class of compounds with diverse pharmacological activities, including use as enzyme inhibitors.[1][7][8]
-
Polymer Chemistry: Symmetrical ureas can sometimes be used as monomers or building blocks in the synthesis of polyureas or other polymers.
-
Coordination Chemistry: The oxygen and nitrogen atoms could potentially act as ligands for metal ions, making it a candidate for applications in coordination chemistry.
Safety and Handling
While specific toxicity data for Dimorpholinomethanone is not available, it should be handled with the standard precautions for laboratory chemicals. Morpholine itself is a corrosive liquid, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The synthesis should be carried out in a well-ventilated fume hood.
Conclusion
Dimorpholinomethanone (N,N'-dimorpholinylurea) is a readily accessible compound through established synthetic routes for N,N'-disubstituted ureas. The use of N,N'-carbonyldiimidazole offers a safer and more convenient laboratory-scale synthesis compared to the traditional phosgene-based methods. While its specific properties and applications are not widely reported, its structure suggests potential utility in medicinal chemistry and materials science. This guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related compounds.
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